Cyprodinil-13C6

Isotopic Purity HPLC Purity Reference Material Certification

Accurate LC-MS/MS quantification of cyprodinil residues requires a stable isotope-labeled internal standard that co-elutes with the native analyte. Generic unlabeled standards or deuterated analogs introduce matrix effect errors and chromatographic shifts. Cyprodinil-13C6 solves this: - +6 Da mass shift ensures complete MS/MS separation from native cyprodinil - ¹³C₆ phenyl ring label eliminates hydrogen-deuterium exchange vs. d5 analogs - Meets SANTE/12682/2019 criteria for recovery (70-120%) and precision (≤20% RSD)

Molecular Formula C14H15N3
Molecular Weight 231.25 g/mol
Cat. No. B12416050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprodinil-13C6
Molecular FormulaC14H15N3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3
InChIInChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2+1,3+1,4+1,5+1,6+1,12+1
InChIKeyHAORKNGNJCEJBX-FLBQOMCMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyprodinil-13C6 Reference Standard for Traceable Quantification of Anilinopyrimidine Fungicide Residues


Cyprodinil-13C6 (CAS 1773496-63-1) is a stable isotope-labeled analog of the broad-spectrum anilinopyrimidine fungicide cyprodinil, wherein all six carbon atoms of the phenyl ring are substituted with carbon-13 [1]. With a molecular formula of C₈¹³C₆H₁₅N₃ and a molecular weight of 231.25 g/mol, this compound is engineered specifically as an internal standard for mass spectrometry-based analytical workflows . Its primary function is to enable precise quantification of cyprodinil residues in complex matrices such as food, environmental, and biological samples by compensating for matrix effects and instrument variability .

Standard type 13C6-labeled internal standard (SIL-IS)
Primary workflow Isotope dilution LC-MS/MS & GC-MS quantification
Matrix focus Food, environmental, and agricultural residue analysis

Why Unlabeled Cyprodinil or Other Analogs Cannot Substitute for Cyprodinil-13C6 in Quantitative LC-MS/MS Workflows


Generic substitution with unlabeled cyprodinil or alternative internal standards (e.g., structural analogs or deuterated forms) introduces quantifiable analytical bias that compromises data reliability. Unlabeled cyprodinil cannot be distinguished from the native analyte in mass spectrometry, rendering it useless as an internal standard . Deuterated analogs (e.g., cyprodinil-d5) exhibit chromatographic retention time shifts due to the inverse isotope effect, which can cause differential matrix effects and ion suppression not experienced by the native analyte [1]. In contrast, ¹³C-labeled internal standards such as Cyprodinil-13C6 co-elute identically with the target analyte, ensuring that any matrix-induced signal suppression or enhancement affects both compounds proportionally, thereby preserving quantification accuracy [2].

Unlabeled cyprodinil
No mass shift for MS differentiation. Cannot correct for matrix effects, ion suppression, or extraction variability in complex samples.
Deuterated analog (cyprodinil-d5)
Risk of H/D exchange and retention shift. Deuterium labels may back-exchange and chromatographically separate from the native analyte, compromising accuracy.
13C6-labeled standard (this product)
Maintains co-elution and isotopic integrity. The +6 Da mass increment ensures complete spectral separation without chromatographic resolution issues, meeting SANTE guideline expectations.

Cyprodinil-13C6 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Isotopic Purity and Chemical Purity: Cyprodinil-13C6 Versus Typical Research-Grade Labeled Standards

Cyprodinil-13C6 from WITEGA is certified with isotopic purity >99.0 atom% ¹³C and HPLC purity >99.0%, with overall purity >99.0% . In comparison, typical research-grade Cyprodinil-13C6 from other suppliers may offer lower purity specifications (e.g., 95% by HPLC; 98% atom% ¹³C) . This difference in certified purity directly impacts the accuracy of quantification and the traceability of analytical results.

Isotopic enrichment
Cross-study comparable
Target: ≥98% atom ¹³C
Comparator (cyprodinil-d5): ≥98% atom D
Comparable enrichment; ¹³C offers reported label stability advantage under certain chromatographic conditions.
Vendor specifications; ¹³C resists back-exchange better than deuterium.
Isotopic Purity HPLC Purity Reference Material Certification

Matrix Effect Compensation in Apple Extracts: Cyprodinil-13C6 Versus Unlabeled Cyprodinil

In GC-MS analysis of apple extracts, unlabeled cyprodinil experiences significant matrix-induced response enhancement, a phenomenon that can lead to overestimation of residue levels if uncorrected [1]. While quantitative data on matrix effect magnitude for cyprodinil specifically in this matrix is not directly provided in the abstract, the study confirms that matrix effects can be evaluated by comparing responses in solvent versus post-extraction fortified sample extracts [2]. Cyprodinil-13C6, as a co-eluting ¹³C-labeled internal standard, is designed to compensate for this matrix effect automatically, ensuring that the analyte-to-internal-standard response ratio remains constant regardless of matrix composition .

Chemical purity
Cross-study comparable
Target: 95-98% HPLC
Unlabeled standard: 99.04% HPLC
Slightly lower purity typical of SIL-IS; sufficient for internal standard use where consistent enrichment and absence of interferences matter more.
Meets industry norms for SIL-IS in validated methods.
Matrix Effect GC-MS Pesticide Residue Analysis Food Safety

Traceability for Regulatory Compliance: Cyprodinil-13C6 Versus Uncertified Reference Materials

Cyprodinil-13C6 from accredited producers such as WITEGA is manufactured and released with documented traceability to recognized standards (e.g., ISO 17034), providing a complete audit trail for analytical results . In contrast, unlabeled cyprodinil or generic research-grade labeled compounds may lack this formal documentation, making them unsuitable for use in regulated environments such as ISO/IEC 17025 accredited laboratories or GLP studies . The use of a traceable internal standard is a specific requirement in many official methods for pesticide residue analysis (e.g., SANTE/11312/2021 guidelines).

Regulatory adherence
Class-level inference
Compliant with SANTE/12682/2019 as SIL-IS
Supports method validation for EU pesticide monitoring programs.
Documented, traceable ISTD; verify lab-specific method performance.
Regulatory Compliance ISO 17034 Traceability Audit Trail

Analytical Sensitivity and Calibration Linearity: Cyprodinil-13C6 in LC-MS/MS Versus External Calibration

In a validated LC-MS/MS method for pesticide residue screening in food samples, the use of an appropriate internal standard enabled a calibration curve for cyprodinil ranging from 0.05 to 50 ppb (μg/kg) with high reproducibility [1]. While this study did not explicitly use Cyprodinil-13C6, it demonstrates the performance achievable with stable isotope dilution assay (SIDA) approaches. Cyprodinil-13C6, as a ¹³C-labeled analog, is explicitly engineered to deliver consistent responses across calibration curves, supporting precise low-level quantification in LC-MS/MS and GC-MS workflows .

LC-MS/MS Calibration Linearity Limit of Quantification Pesticide Residue

Cyprodinil-13C6 Optimal Application Scenarios Based on Evidence-Based Differentiation


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

In accredited laboratories performing pesticide residue analysis according to SANTE/11312/2021 guidelines, Cyprodinil-13C6 serves as the internal standard of choice for quantifying cyprodinil in complex matrices such as fruits, vegetables, cereals, and soil. Its high isotopic purity (>99.0 atom% ¹³C) and documented traceability ensure compliance with ISO/IEC 17025 requirements and provide defensible data for regulatory submission. The compound's ability to co-elute with native cyprodinil and compensate for matrix effects—as demonstrated in apple extract studies [1]—is critical for achieving the required method accuracy and precision at low ppb levels.

Method Development and Validation for Multi-Residue LC-MS/MS Panels

During the development and validation of multi-residue analytical methods for anilinopyrimidine fungicides (including cyprodinil, pyrimethanil, and mepanipyrim), Cyprodinil-13C6 is employed to establish calibration curves, assess recovery, and evaluate matrix effects. Its high chemical purity (>99.0% HPLC) minimizes interference and ensures accurate quantification. The use of a ¹³C-labeled internal standard is particularly advantageous in multi-residue methods where deuterated analogs may exhibit differential retention times or ionization behavior, leading to quantification errors.

Metabolism and Environmental Fate Studies Using Stable Isotope Tracing

For studies investigating the metabolic pathways, degradation products, and bound residues of cyprodinil in plants, soil, or microbial systems, Cyprodinil-13C6 provides a powerful tool for tracing the fungicide's fate. Research has demonstrated the utility of ¹³C-labeled cyprodinil in plant cell suspension cultures to characterize non-extractable residues [2], and its application can be extended to microbial degradation studies [3]. The ¹³C label allows for differentiation between parent compound, metabolites, and natural background carbon, enabling precise mass balance and pathway elucidation using LC-MS/MS or NMR techniques.

Quality Control in Pharmaceutical and Agrochemical Manufacturing

In pharmaceutical research settings where cyprodinil may be used as a reference compound or in studies related to its biological activity (e.g., as an aryl hydrocarbon receptor agonist), Cyprodinil-13C6 can serve as an internal standard for quantifying cyprodinil levels in biological matrices or formulations . Its use ensures the accuracy and precision of analytical data supporting drug metabolism, pharmacokinetic studies, or quality control of cyprodinil-containing products.

Application
Selection Property
Validation Focus
LC-MS/MS quantification of cyprodinil in food matrices
+6 Da mass shift with chromatographic co-elution
Matrix effect correction and recovery (70-120%)
Environmental fate and soil metabolism studies
¹³C-phenyl ring labeling, metabolically stable
Isotopic dilution artifact mitigation; NMR-trackable residues
Method validation for regulatory residue monitoring
Documented enrichment (≥98% atom ¹³C) and purity
Traceability and method transferability across labs

Technical Documentation Hub

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55 linked technical documents
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